![molecular formula C12H14N2O B6352399 1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine CAS No. 1153757-67-5](/img/structure/B6352399.png)

1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

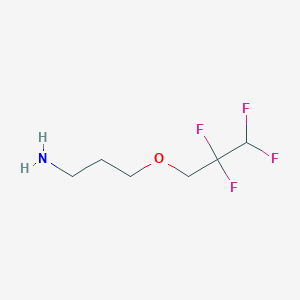

1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine is a chemical compound which belongs to the class of aromatic amines. It is a highly valuable building block in organic synthesis .

Synthesis Analysis

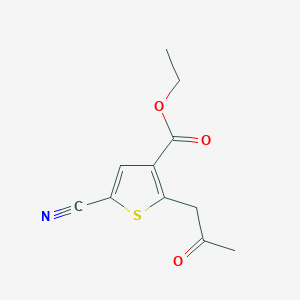

Protodeboronation of pinacol boronic esters is a key step in the synthesis of this compound . This process involves a radical approach and is paired with a Matteson–CH2– homologation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Molecular Structure Analysis

The molecular formula of this compound is C12H14N2O. The molecular weight is 202.25 g/mol. More detailed structural information can be found in databases like ChemSpider .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it participates in the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学的研究の応用

1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine has been studied for its potential applications in organic synthesis, pharmacology, and biochemistry. It has been used in the synthesis of various heterocyclic compounds, such as pyridines and pyrimidines. It has also been used in the synthesis of various drugs, such as anti-inflammatory agents, anti-cancer agents, and antifungal agents. In addition, this compound has been studied for its potential applications in biochemistry and molecular biology, such as in the synthesis of enzymes and proteins.

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Benzylic compounds typically react via sn1 or sn2 pathways . The compound’s unique structure, containing furan and benzene moieties, suggests it may undergo similar reactions.

Biochemical Pathways

Benzylic compounds are known to react via resonance-stabilized carbocations, suggesting potential involvement in various biochemical pathways .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine is currently unavailable

Result of Action

Compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may have similar effects.

Action Environment

The compound’s synthesis involves reactions at specific temperatures , suggesting that environmental conditions could potentially affect its stability and efficacy.

実験室実験の利点と制限

1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine has several advantages for use in lab experiments. It is relatively stable, inexpensive, and easy to synthesize. In addition, it is highly soluble in water and organic solvents, which makes it easy to work with. However, this compound also has some limitations. It is relatively toxic and can cause skin irritation, so it should be handled with care. In addition, this compound is not very soluble in polar solvents, which can limit its use in certain experiments.

将来の方向性

There are several potential future directions for research on 1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine. First, further studies are needed to better understand the biochemical and physiological effects of this compound. Second, further studies are needed to develop more efficient methods for the synthesis of this compound. Third, further studies are needed to explore the potential applications of this compound in drug design and development. Fourth, further studies are needed to explore the potential of this compound as a tool for studying enzyme structure and function. Finally, further studies are needed to explore the potential of this compound as a tool for studying protein-protein interactions.

合成法

The synthesis of 1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine is a multi-step process that involves the use of several reagents and catalysts. The first step involves the condensation of ethylbenzene and 2-furoic acid to form the desired product. This reaction is usually carried out in the presence of a Lewis acid such as aluminum chloride or boron trifluoride. The second step involves the reduction of the intermediate product using a reducing agent such as sodium borohydride or lithium aluminum hydride. The final step involves the purification of the product using a variety of techniques such as column chromatography, recrystallization, or distillation.

特性

IUPAC Name |

2-N-[1-(furan-2-yl)ethyl]benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJAFFUQDSKFIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)NC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate](/img/structure/B6352317.png)

![Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate](/img/structure/B6352321.png)

![Methyl 3-[(3-methylbutyl)amino]butanoate](/img/structure/B6352328.png)

![Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate](/img/structure/B6352347.png)

![Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352350.png)

![Methyl 3-[(furan-2-ylmethyl)amino]butanoate](/img/structure/B6352352.png)

![Methyl 3-{[3-(diethylamino)propyl]amino}butanoate](/img/structure/B6352358.png)

![Methyl 3-[(2-methylpropyl)amino]butanoate](/img/structure/B6352392.png)